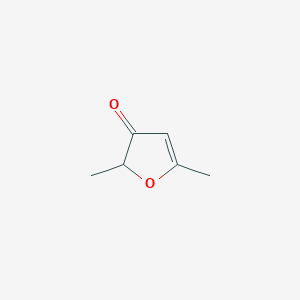

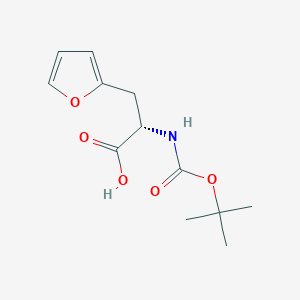

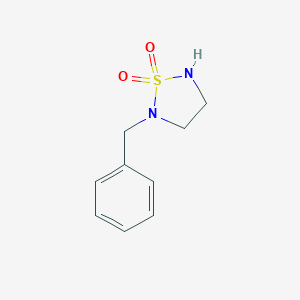

![molecular formula C8H10O3 B133713 3-乙酰基双环[1.1.1]戊烷-1-羧酸 CAS No. 156329-75-8](/img/structure/B133713.png)

3-乙酰基双环[1.1.1]戊烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for “3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid” are not available, there are methods for synthesizing similar compounds. For instance, a large-scale synthesis and modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) has been reported . Another study reported a metal-free homolytic aromatic alkylation protocol for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid .科学研究应用

药物化学与药物发现

3-乙酰基双环[1.1.1]戊烷-1-羧酸在药物化学中充当宝贵的构建模块。研究人员已将其合成作为他们不断扩展现代药物发现领域的一部分。其独特的双环[1.1.1]戊烷结构单元为设计新型药物提供了潜力。 此外,该化合物还被用作生物学研究中的探针 .

无金属均裂芳香烷基化

已经开发出一种无金属方案,用于 3-(吡嗪-2-基)双环[1.1.1]戊烷-1-羧酸的均裂芳香烷基化。 这种合成方法可以有效地引入官能团,使其在设计具有特定性质的新分子方面变得有用 .

大规模合成与修饰

研究人员已经研究了双环[1.1.1]戊烷-1,3-二羧酸衍生物的大规模合成和修饰。 这些研究有助于我们了解该化合物的反应性和可扩展性,这对工业应用至关重要 .

药物开发研究

双环[1.1.1]戊烷化合物在药物开发研究中的应用是一个令人兴奋的领域。科学家已经探索了 3-乙酰基双环[1.1.1]戊烷-1-羧酸作为设计生物活性分子的支架的潜力。 核磁共振、高效液相色谱和液相色谱-质谱等技术已被用于表征这些衍生物 .

材料科学与纳米技术

研究人员正在探索将双环[1.1.1]戊烷基单元掺入纳米材料中。这些材料可能在药物输送、传感器和催化等领域找到应用。

总之,3-乙酰基双环[1.1.1]戊烷-1-羧酸是一种用途广泛的化合物,在各个科学领域都具有潜在的应用。其独特的结构特征使其成为药物发现、材料科学等领域的引人注目的构建模块。 🌟

作用机制

The mechanism of action of 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid involves the hydrolysis of the cyclic acetal to form the acid. This reaction is catalyzed by an acid and proceeds via a nucleophilic substitution mechanism. In this mechanism, the aldehyde group is replaced by a proton, which then reacts with the oxygen atom of the acetal to form a hydroxyl group. This hydroxyl group then undergoes a nucleophilic substitution reaction with the proton to form the acid.

Biochemical and Physiological Effects

3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activities of enzymes involved in the metabolism of fatty acids and cholesterol. It has also been shown to possess anti-inflammatory and anti-cancer activities. Furthermore, it has been shown to possess antioxidant and neuroprotective properties.

实验室实验的优点和局限性

The synthesis of 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid is relatively simple and can be easily performed in the laboratory. Furthermore, the reaction conditions can be easily controlled, which allows for the synthesis of the desired product. However, the reaction is slow and requires careful monitoring to ensure that the desired product is obtained. Additionally, the reaction is sensitive to temperature and the presence of impurities, which can affect the yield of the product.

未来方向

The potential applications of 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid are vast, and there are many possible future directions for its use. For example, it could be used as a starting material for the synthesis of complex molecules, such as polymers and oligomers. Additionally, it could be used in the synthesis of biologically active molecules, such as drugs and natural products. Furthermore, it could be used to study the mechanism of action of cyclic acetals and their hydrolysis. Finally, it could be used to investigate its potential biochemical and physiological effects, such as its anti-inflammatory and anti-cancer activities.

合成方法

The synthesis of 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid can be achieved by the hydrolysis of the cyclic acetal of 3-HBCPC. This method involves the reaction of 3-HBCPC with an aldehyde in the presence of an acid catalyst. The resulting product is a cyclic acetal, which can then be hydrolyzed to form 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled in order to obtain the desired product.

属性

IUPAC Name |

3-acetylbicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5(9)7-2-8(3-7,4-7)6(10)11/h2-4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEOPDFUPZDVKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC(C1)(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439530 |

Source

|

| Record name | 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156329-75-8 |

Source

|

| Record name | 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156329-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

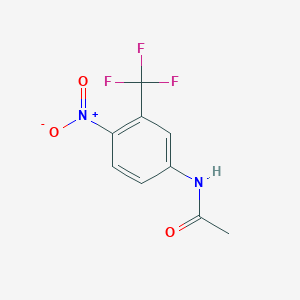

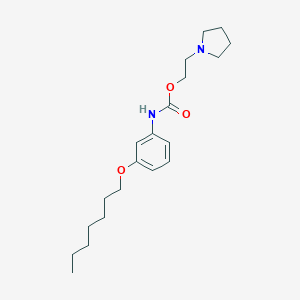

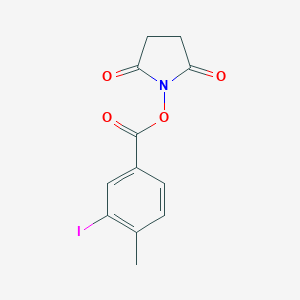

![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)